2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate
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Overview
Description
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It is known for its unique structure, which includes a benzimidazole ring fused to a propanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate typically involves the reaction of benzimidazole with ethylene oxide and subsequent esterification with propanoic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sulfuric acid, hydrochloric acid
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the synthesis of nucleic acids in microbial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)benzimidazole
- 3-(1H-Benzimidazol-2-yl)-1H-indazole
- Ethyl 3-(1H-benzimidazol-2-yl)propanoate
Uniqueness
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate is unique due to its specific combination of a benzimidazole ring with a hydroxyethyl group and a propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
194231-20-4 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-hydroxyethyl 3-(benzimidazol-1-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c15-7-8-17-12(16)5-6-14-9-13-10-3-1-2-4-11(10)14/h1-4,9,15H,5-8H2 |
InChI Key |
KVXMCTPDONGMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)OCCO |
Origin of Product |
United States |
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